molecular formula C23H18N2O4 B11548566 methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

Cat. No.: B11548566
M. Wt: 386.4 g/mol
InChI Key: JNXSRPDGSSWNDD-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves multiple steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazole ring.

    Condensation Reaction: The benzoxazole derivative is then subjected to a condensation reaction with 4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)benzaldehyde to form the imine linkage.

    Esterification: The final step involves the esterification of the resulting compound with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and imine linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(Z)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is unique due to the presence of the benzoxazole ring and the imine linkage, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C23H18N2O4/c1-14-3-9-19-21(11-14)29-22(25-19)18-12-17(8-10-20(18)26)24-13-15-4-6-16(7-5-15)23(27)28-2/h3-13,26H,1-2H3

InChI Key

JNXSRPDGSSWNDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C(=O)OC)O

Origin of Product

United States

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